Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride
Description
Chemical Nomenclature and Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes its identity as ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate dihydrochloride. Alternative nomenclature systems recognize this compound through several synonymous designations, including ethyl 2-amino-3-(4-(bis(2-chloroethyl)amino)phenyl)propanoate dihydrochloride and ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate dihydrochloride. The compound's designation reflects its structural foundation as an ethyl ester derivative of an amino acid with a substituted aromatic ring system.
Chemical database identifiers provide standardized recognition methods for this compound across multiple scientific platforms. The International Chemical Identifier string establishes the molecular connectivity as InChI=1S/C15H22Cl2N2O2/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17/h3-6,14H,2,7-11,18H2,1H3/t14-/m0/s1. The corresponding International Chemical Identifier Key provides a compressed hash representation as GSHBBCMSNYKVAA-AWEZNQCLSA-N. Simplified Molecular Input Line Entry System notation represents the molecular structure as CCOC(=O)C@HN for the free base form.
The compound's systematic naming conventions reflect its structural hierarchy, beginning with the ethyl ester functional group, proceeding through the amino acid backbone, and terminating with the substituted aromatic system. This nomenclature system enables precise identification and differentiation from structurally related compounds within the broader category of phenylalanine derivatives and nitrogen mustard compounds.
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Systematic Name | ethyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate dihydrochloride |
| Common Chemical Name | Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride |
| Alternative Designation | ethyl 4-[bis(2-chloroethyl)amino]-L-phenylalaninate dihydrochloride |
Molecular Formula and Structural Representation
The molecular formula for this compound is documented as C15H24Cl4N2O2, reflecting the complete salt form including two hydrochloride molecules. This formulation differs from the free base compound, which exhibits the molecular formula C15H22Cl2N2O2. The molecular weight of the dihydrochloride salt measures 406.18 atomic mass units, significantly higher than the free base due to the addition of two hydrochloride molecules.
Structural analysis reveals a complex molecular architecture built upon a phenylalanine backbone with specific substitutions. The central structural framework consists of an ethyl propanoate ester linked to an amino group at the alpha position and a substituted benzyl group at the beta position. The aromatic ring system bears a bis(2-chloroethyl)amino substituent at the para position relative to the propanoate side chain attachment point. This substitution pattern creates a molecule with both hydrophilic and lipophilic regions, influencing its physicochemical properties and biological interactions.
The stereochemical configuration centers on the alpha carbon of the amino acid backbone, which maintains the S-configuration consistent with L-amino acid stereochemistry. The bis(2-chloroethyl)amino group introduces additional conformational flexibility through its alkyl chains, while the aromatic ring provides structural rigidity. The ethyl ester group contributes to the molecule's lipophilicity and may influence membrane permeability characteristics.
Three-dimensional molecular modeling reveals the spatial arrangement of functional groups and potential sites for intermolecular interactions. The amino group and carboxylic ester provide hydrogen bonding capabilities, while the chloroethyl substituents present electrophilic sites for potential alkylation reactions. The overall molecular geometry suggests a rod-like structure with the aromatic ring positioned perpendicular to the amino acid backbone.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula (dihydrochloride) | C15H24Cl4N2O2 | - |
| Molecular Formula (free base) | C15H22Cl2N2O2 | - |
| Molecular Weight (dihydrochloride) | 406.18 | g/mol |
| Molecular Weight (free base) | 333.25 | g/mol |
| Stereochemical Configuration | S-configuration | α-carbon |
Relationship to Melphalan and Nitrogen Mustard Compounds
This compound exhibits structural relationships to melphalan and the broader family of nitrogen mustard compounds through shared molecular features and functional group arrangements. Melphalan, systematically known as 4-[bis(2-chloroethyl)amino]-L-phenylalanine, represents the parent compound from which the ethyl ester derivative is structurally derived. The fundamental difference between these compounds lies in the esterification of the carboxylic acid group, with the target compound featuring an ethyl ester while melphalan maintains the free carboxylic acid functionality.
The bis(2-chloroethyl)amino group serves as the critical structural element linking this compound to the nitrogen mustard family. This functional group, characterized by two chloroethyl chains attached to a central nitrogen atom, represents the defining feature of nitrogen mustard alkylating agents. Historical development of nitrogen mustards began with military chemical warfare agents, subsequently leading to the discovery of their antineoplastic properties and therapeutic applications. The incorporation of this functional group into amino acid derivatives like melphalan and its esters creates a class of compounds with enhanced selectivity and reduced systemic toxicity compared to simpler nitrogen mustards.
Comparative structural analysis reveals that the ethyl ester derivative maintains the essential pharmacophoric elements of melphalan while introducing modifications that may alter pharmacokinetic properties. The ester linkage potentially serves as a prodrug mechanism, requiring hydrolysis to release the active carboxylic acid form. This structural modification may influence tissue distribution, cellular uptake, and metabolic stability compared to the parent melphalan compound. The stereochemical configuration remains consistent between the compounds, preserving the L-amino acid configuration that may contribute to selective transport mechanisms.
Related compounds within this structural family include melphalan methyl ester, which shares similar modifications but with a methyl rather than ethyl ester group. The methyl ester variant exhibits molecular formula C14H20Cl2N2O2 and represents another prodrug approach to melphalan delivery. These ester derivatives collectively represent a strategy for modifying the physicochemical properties of the parent nitrogen mustard while preserving the essential alkylating functionality.
| Compound | Molecular Formula | Ester Group | Molecular Weight |
|---|---|---|---|
| Melphalan | C13H18Cl2N2O2 | None (free acid) | 305.2 g/mol |
| Melphalan methyl ester | C14H20Cl2N2O2 | Methyl | 319.2 g/mol |
| Melphalan ethyl ester (free base) | C15H22Cl2N2O2 | Ethyl | 333.3 g/mol |
| Melphalan ethyl ester dihydrochloride | C15H24Cl4N2O2 | Ethyl | 406.2 g/mol |
Stereochemical Properties and Isomerism
The stereochemical properties of this compound center on the configuration of the alpha carbon within the amino acid backbone, which maintains the S-configuration characteristic of naturally occurring L-amino acids. This stereochemical arrangement proves critical for biological recognition and potential interactions with amino acid transport systems. The absolute configuration designation follows the Cahn-Ingold-Prelog priority rules, with the amino group, carboxylate ester, benzyl substituent, and hydrogen atom arranged in a specific three-dimensional geometry around the central carbon atom.
Conformational analysis reveals multiple potential molecular conformations arising from rotation around single bonds, particularly within the ethyl ester group and the bis(2-chloroethyl)amino substituent chains. The aromatic ring system provides conformational rigidity, while the alkyl chains introduce flexibility that may influence molecular interactions and biological activity. Nuclear magnetic resonance spectroscopy studies of related compounds suggest preferred conformations that minimize steric hindrance while maximizing stabilizing interactions.
The compound exists as a single enantiomer due to the defined S-configuration at the alpha carbon, distinguishing it from potential racemic mixtures that might arise during synthesis. This stereochemical purity proves essential for consistent biological activity and pharmacological properties. The presence of the bis(2-chloroethyl)amino group introduces additional stereochemical considerations through potential restricted rotation around the nitrogen-aryl bond, though this typically exhibits rapid equilibration at physiological temperatures.
Comparative stereochemical analysis with melphalan reveals identical configuration at the amino acid center, suggesting that esterification does not affect the stereochemical integrity of the alpha carbon. This consistency enables the ethyl ester to serve as an effective prodrug while maintaining the stereochemical requirements for biological recognition and transport. The preservation of L-amino acid stereochemistry may facilitate uptake through neutral amino acid transporters, contributing to selective tissue distribution.
Potential isomeric forms include the corresponding R-enantiomer, which would exhibit opposite stereochemical configuration at the alpha carbon. However, synthetic routes typically employ L-phenylalanine derivatives as starting materials, ensuring production of the desired S-enantiomer. The stereochemical stability under physiological conditions has been demonstrated for related compounds, suggesting minimal risk of epimerization during storage or biological exposure.
| Stereochemical Parameter | Configuration | Designation |
|---|---|---|
| Alpha Carbon Configuration | S | L-amino acid |
| Enantiomeric Purity | >99% | Single enantiomer |
| Conformational Flexibility | Moderate | Alkyl chain rotation |
| Aromatic Ring Orientation | Fixed | Planar geometry |
Properties
IUPAC Name |
ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2.2ClH/c1-2-21-15(20)14(18)11-12-3-5-13(6-4-12)19(9-7-16)10-8-17;;/h3-6,14H,2,7-11,18H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRUKJQZAVFAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(bis(2-hydroxyethyl)amino)-L-phenylalanine Alkyl Ester
- Reactants: 4-amino-L-phenylalanine alkyl ester (e.g., ethyl ester) and ethylene oxide.
- Conditions: Ambient to slightly elevated temperature (20°C to 50°C).
- Process: The primary aromatic amine undergoes nucleophilic ring-opening reaction with ethylene oxide, producing the bis(2-hydroxyethyl)amino derivative.
- Isolation: The crude intermediate can be isolated and purified by aqueous-organic solvent mixtures (e.g., water with alcohols or acetonitrile) to remove impurities such as mono-hydroxyethyl derivatives or over-alkylated byproducts.
- Yield: Moderate to good yields (~50% reported in some processes).
Chlorination to Form the Bis(2-chloroethyl)amino Derivative
- Chlorinating agents: Phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) are commonly used.
- Conditions: Elevated temperatures ranging from 40°C to 90°C; reaction times vary depending on reagent and scale.
- Process: The hydroxyethyl groups are converted to chloroethyl groups via substitution, forming the bis(2-chloroethyl)amino moiety essential for alkylating activity.
- Challenges:
- POCl3 requires careful temperature control and long reaction times.
- SOCl2 can cause side reactions and deprotection of esters.
- Both reagents pose safety and handling challenges at scale.
- Monitoring: High-performance liquid chromatography (HPLC) is used to track reaction progress and ensure minimal side products (<0.5% monochloro derivatives).
Hydrolysis and Salt Formation
- Hydrolysis: The chlorinated ester can be hydrolyzed under controlled conditions (around 100°C) to yield the free amino acid form if desired.
- Salt formation: The dihydrochloride salt is formed by acidification, often with hydrochloric acid, to improve stability and solubility.
- Purification: Multiple washing steps with water, sodium bicarbonate, brine, and organic solvents (e.g., ethyl acetate, 2-methyltetrahydrofuran) are employed.
- Isolation: Crystallization from appropriate solvent mixtures (e.g., 2-MeTHF and heptane) yields the final product with high purity (>99% by HPLC) and good yield (~82%).
Comparative Analysis of Chlorination Methods
| Chlorinating Agent | Temperature Range | Advantages | Disadvantages | Yield & Purity Notes |
|---|---|---|---|---|
| Phosphoryl chloride (POCl3) | 40–90°C | Effective chlorination; monitored by HPLC | Requires long reaction times; safety concerns | High purity achievable; slow reaction |
| Thionyl chloride (SOCl2) | 60–75°C | Faster reaction | Side reactions, ester deprotection | Side products formation; less suitable |
| Methanesulfonyl chloride + NaCl (via dimesylate intermediate) | 120°C (for substitution) | Alternative route | Significant side products; poor scalability | Not economical for large scale |
Research Findings and Optimization Notes
- Attempts to use ethylene oxide in tetrahydrofuran (THF) at 55–60°C for direct alkylation showed slow reaction rates and required high pressure reactors, increasing side products.
- Using a mixture of ethylene oxide and acetic acid accelerated reactions but led to more impurities.
- Potassium carbonate with chloroethanol resulted in side reactions, possibly due to trans-esterification.
- Chlorination using POCl3, while effective, requires careful temperature control and prolonged reaction times, limiting throughput.
- Conversion to dimesylate intermediates followed by substitution with sodium chloride in DMF was found inefficient due to side products.
- Purification strategies involving aqueous-organic solvent mixtures and controlled crystallization significantly improve product purity and yield.
- Safety considerations are paramount due to the toxicity and reactivity of chlorinating agents and intermediates.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Alkylation (hydroxyethylation) | 4-amino-L-phenylalanine ethyl ester + ethylene oxide (20–50°C) | 4-(bis(2-hydroxyethyl)amino) intermediate | Moderate yield; requires purification |
| 2 | Chlorination | POCl3 or SOCl2 (40–90°C) | 4-(bis(2-chloroethyl)amino) ester | High purity with POCl3; side products with SOCl2 |
| 3 | Hydrolysis and salt formation | Acidification with HCl; crystallization | Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride | High purity (>99%); good yield (~82%) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group, potentially leading to the formation of secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary amines .
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity :
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride has been investigated for its anticancer properties. Its structural similarity to Melphalan allows it to interact with DNA, leading to the inhibition of cancer cell proliferation. Studies have shown that compounds containing the bis(2-chloroethyl)amino moiety exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . -
Mechanism of Action :
The mechanism through which this compound exerts its effects involves alkylation of DNA, leading to cross-linking and subsequent apoptosis in malignant cells. This action is particularly effective in rapidly dividing cells, making it a candidate for targeted cancer therapies . -
Combination Therapies :
Recent studies have explored the use of this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance. For instance, combining this compound with standard agents like cisplatin has shown promising results in preclinical models .
Case Studies
-
Preclinical Trials :
In a study involving various cancer cell lines, this compound was tested for its ability to inhibit tumor growth. The results indicated a dose-dependent response with significant growth inhibition observed at lower concentrations compared to traditional chemotherapeutic agents . -
Animal Models :
Animal studies have further validated the anticancer potential of this compound, demonstrating reduced tumor size and improved survival rates when administered in conjunction with other treatment modalities .
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride involves its interaction with cellular DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, inhibiting DNA replication and transcription. This action makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Table 1: Key Attributes of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate Dihydrochloride and Analogs
Key Observations:
Core Structure: The target compound’s phenyl ring distinguishes it from benzimidazole (bendamustine analog) and acridine (amustaline) cores. These aromatic systems influence DNA binding: acridine intercalates strongly, benzimidazole binds minor grooves, and phenyl may exhibit weaker intercalation but better pharmacokinetic stability .
Alkylating Groups: All compounds feature bis(2-chloroethyl)amino groups, enabling DNA crosslinking. However, the position and linkage of these groups vary, affecting reactivity and target specificity.
Solubility and Bioavailability :
- The dihydrochloride salt in the target compound enhances solubility compared to free-base analogs like bendamustine derivatives. Amustaline’s dihydrochloride form similarly improves stability in blood products .
Applications: Bendamustine analogs are clinically used for hematologic malignancies.
Research Findings and Mechanistic Differences
- Efficacy in Alkylation: Nitrogen mustard derivatives require activation via intramolecular cyclization to form reactive aziridinium intermediates.
- Metabolic Stability : Ethyl ester groups (common in all compared compounds) are susceptible to hydrolysis by esterases, but the dihydrochloride form may mitigate premature degradation in vivo .
Limitations and Contradictions
- The provided evidence lacks explicit data on the target compound’s molecular weight, exact mechanism, or clinical trials. Comparisons are inferred from structural analogs.
- Amustaline’s use in blood products contrasts with bendamustine’s systemic chemotherapy role, highlighting context-dependent applications of nitrogen mustards .
Biological Activity
Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride, commonly referred to as a derivative of melphalan, is a compound of significant interest due to its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C₁₅H₁₉Cl₂N₂O₂
- CAS Number: 64977-23-7
- IUPAC Name: Ethyl (2S)-2-amino-3-[4-(bis(2-chloroethyl)amino)phenyl]propanoate dihydrochloride
This structure features a bis(2-chloroethyl)amino group, which is crucial for its cytotoxic properties.
The primary mechanism through which ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate exerts its biological effects is through alkylation of DNA. The bis(2-chloroethyl)amino moiety forms covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This action induces apoptosis in rapidly dividing cancer cells, making it effective in chemotherapy.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity. A study evaluated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| A431 (epidermoid) | < 10 | Doxorubicin | 5 |
| Jurkat (leukemia) | < 15 | Vincristine | 10 |
The results showed that the compound was equipotent or more effective than traditional chemotherapeutic agents, highlighting its potential as a viable treatment option for resistant cancer types .
Mechanisms of Cytotoxicity
The cytotoxic effects were attributed to several mechanisms:
- DNA Damage: Induction of DNA strand breaks and cross-linking.
- Oxidative Stress: Increased levels of reactive oxygen species (ROS), leading to cellular damage.
- Apoptosis: Activation of apoptotic pathways, including upregulation of p53 and caspases .
Case Studies
Case Study 1: Melphalan Resistance in Myeloma
A clinical trial evaluated the effectiveness of ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate in patients with relapsed multiple myeloma who were resistant to standard melphalan therapy. The study reported a partial response in 30% of participants, suggesting that this compound can overcome resistance mechanisms associated with traditional therapies .
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with other chemotherapeutics. The combination with doxorubicin showed enhanced efficacy in vitro, indicating potential for synergistic effects that could improve overall treatment outcomes .
Safety and Toxicity Profile
While the compound exhibits potent antitumor activity, its safety profile is critical for clinical application. Studies have shown dose-dependent toxicity in non-cancerous cells, highlighting the need for careful dosing strategies to minimize side effects such as myelosuppression and gastrointestinal disturbances .
Q & A
Basic: What are the key considerations for optimizing the synthesis route of Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride?
Answer:
The synthesis of this compound involves multiple steps requiring precise control of reaction conditions and purification methods. Critical steps include:
- Protection/Deprotection of Functional Groups : Use of Boc (tert-butoxycarbonyl) or similar protecting agents to shield the amino group during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
- Coupling Reactions : Employing reagents like HATU or EDC to facilitate amide bond formation between intermediates, ensuring high yield and minimal side products .
- Salt Formation : Treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability. Solvents like diethyl ether are critical for crystallization .
- Purification : Column chromatography or recrystallization to isolate the pure product, with sodium bicarbonate washes to neutralize residual acid .
Key Data:
| Parameter | Example Conditions |
|---|---|
| Coupling Reagent | HATU (1.5 equiv) |
| Deprotection Agent | Trifluoroacetic acid (TFA), 2 hr |
| Salt Formation | HCl gas in diethyl ether, 0°C |
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Validation requires a combination of analytical techniques:
- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities .
- Spectroscopy :
- NMR (¹H/¹³C): Confirm the presence of the bis(2-chloroethyl)amino group (δ ~3.6 ppm for CH2Cl) and ester functionality (δ ~4.2 ppm for ethyl group) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z ~392.1 for the free base).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.4%) .
Advanced: How can experimental design address discrepancies in stability data under varying pH conditions?
Answer:
Discrepancies often arise from hydrolysis of the ester or chloroethyl groups. A robust experimental framework includes:
- pH-Dependent Stability Studies :
- Buffer Systems : Test stability in buffers (pH 2–10) at 25°C and 37°C, sampling at 0, 24, 48, and 72 hr .
- Degradation Pathways : Use LC-MS to identify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Kinetic Modeling : Apply first-order kinetics to calculate half-life (t₁/₂) and activation energy (Ea) for degradation .
- Controlled Storage : Recommend lyophilization for long-term storage if instability is pH-dependent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
